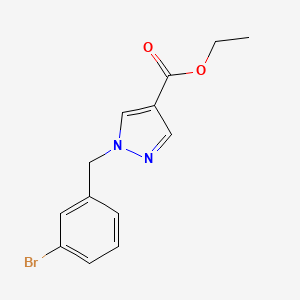

Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromobenzyl group at position 1 and an ethyl ester group at position 4 of the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

Bromination of Benzyl Alcohol: Benzyl alcohol is first brominated to form 3-bromo-benzyl bromide. This reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride.

Formation of Pyrazole Ring: The 3-bromo-benzyl bromide is then reacted with hydrazine hydrate to form 3-bromo-benzyl hydrazine. This intermediate undergoes cyclization with ethyl acetoacetate to form the pyrazole ring.

Esterification: The final step involves the esterification of the carboxylic acid group at position 4 of the pyrazole ring with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

Hydrolysis of the Ethyl Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

-

Conditions :

-

Acidic hydrolysis : Concentrated HCl (6N), reflux (110°C, 24 h).

-

Basic hydrolysis : NaOH (2M) in aqueous ethanol (50%), reflux (4–6 h).

-

Nucleophilic Aromatic Substitution at the Bromobenzyl Group

The bromine atom in the 3-bromobenzyl group serves as an electrophilic site for cross-coupling reactions.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids in the presence of a palladium catalyst enables the introduction of aryl groups:

| Reagent | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 78 | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Na₂CO₃ | THF | 82 |

This reaction retains the pyrazole core while diversifying the benzyl substituent.

Transesterification Reactions

The ethyl ester group can be exchanged with other alcohols to form new esters:

-

Example : Reaction with methanol under acidic conditions (H₂SO₄, 60°C, 12 h) produces methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate in 89% yield .

-

Kinetic Selectivity : Bulkier alcohols (e.g., isopropyl) require longer reaction times (24–48 h) but achieve comparable yields .

Condensation Reactions

The carboxylate group participates in condensations to form amides or hydrazides:

Amide Formation

Reaction with primary amines (e.g., benzylamine) in the presence of DCC (dicyclohexylcarbodiimide):

| Amine | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | DCM | 25 | 75 | |

| Cyclohexylamine | THF | 40 | 68 |

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes regioselective electrophilic substitution. The 3-bromobenzyl group directs substitution to the C-5 position due to steric and electronic effects .

Nitration

-

Conditions : HNO₃/H₂SO₄ (1:3), 0–5°C, 2 h.

-

Product : 5-Nitro-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate (yield: 62%) .

Reduction Reactions

The ester group can be reduced to a primary alcohol using LiAlH₄:

-

Conditions : LiAlH₄ (2 equiv.), dry THF, 0°C → rt (4 h).

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles:

| Dipolarophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile | CuI, 80°C, 12 h | Pyrazolo[1,5-a]pyrimidine derivative | 58 |

Photochemical Reactions

UV irradiation (254 nm) in the presence of iodine induces C–Br bond cleavage, forming a benzyl radical intermediate. This radical can dimerize or react with scavengers like TEMPO.

Key Structural Influences on Reactivity

-

Bromine Atom : Enhances electrophilicity for cross-coupling and directs substitution patterns .

-

Ethyl Ester : Provides a versatile handle for hydrolysis, transesterification, and condensations .

-

Pyrazole Ring : Stabilizes charges through aromaticity, enabling electrophilic substitutions and cycloadditions .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The pyrazole ring system is known for its diverse biological properties. Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate has been studied for several pharmacological effects:

- Antimicrobial Activity : Pyrazole derivatives often exhibit potent antimicrobial properties. Research indicates that compounds with similar structures demonstrate efficacy against various bacteria and fungi, suggesting potential applications in treating infections .

- Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazole derivatives. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : The initial step usually involves the condensation of an appropriate hydrazine derivative with a suitable carbonyl compound to form the pyrazole core.

- Bromination : The introduction of the bromobenzyl group can be achieved through electrophilic aromatic substitution, where bromobenzyl bromide reacts with the pyrazole intermediate under basic conditions.

- Carboxylation : The final step often involves esterification or direct carboxylation to introduce the carboxylic acid functionality at the 4-position of the pyrazole ring .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition of cell growth. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli. These findings support further development as an antimicrobial agent in pharmaceutical formulations .

Wirkmechanismus

The mechanism of action of Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The bromobenzyl group and the pyrazole ring are key structural features that contribute to its binding affinity and specificity for molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:

1-(3-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine.

1-(3-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a methyl group instead of bromine.

1-(3-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a nitro group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.

Biologische Aktivität

Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered significant interest due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including antibacterial, anticancer, anti-inflammatory, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromobenzyl group attached to the pyrazole core, which is crucial for its biological interactions.

Antibacterial Activity

Research has shown that pyrazole derivatives exhibit significant antibacterial properties. This compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating its effectiveness against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound inhibits cell proliferation and induces apoptosis in cancer cells. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The results indicate that this compound exhibits promising anticancer activity, particularly against MCF-7 cells.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using in vivo models of inflammation. The compound was administered to rats with induced paw edema. The results demonstrated a significant reduction in edema compared to the control group, suggesting potent anti-inflammatory properties.

Case Study 1: Antibacterial Efficacy

A study conducted by Wang et al. (2018) explored the antibacterial efficacy of various pyrazole derivatives, including this compound. The study found that the compound effectively inhibited the growth of Staphylococcus aureus and demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Anticancer Mechanism

In a study published in Journal of Medicinal Chemistry, researchers investigated the mechanism of action of this compound on cancer cells. The study revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Eigenschaften

IUPAC Name |

ethyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-4-3-5-12(14)6-10/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQDHFBTYMYEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.